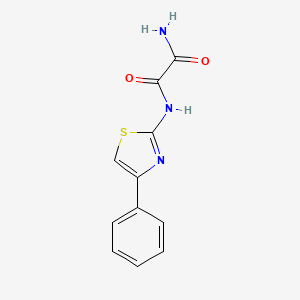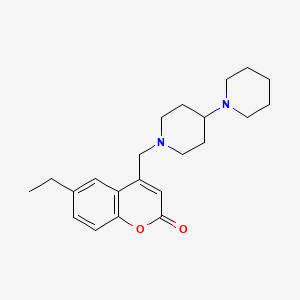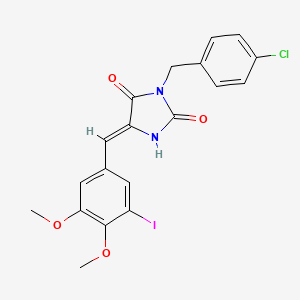![molecular formula C19H19F3N2O5S B4751316 4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4751316.png)
4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide
Descripción general
Descripción
4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Mecanismo De Acción
4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide binds irreversibly to BTK, preventing its activation and downstream signaling. This results in decreased B-cell proliferation, survival, and migration, as well as inhibition of cytokine production and immune cell activation. 4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to synergize with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical studies.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta, as well as the activation of immune cells such as T cells and macrophages. 4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its irreversible binding to BTK, which allows for sustained inhibition of B-cell signaling. However, one limitation is the lack of clinical data on the safety and efficacy of 4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide in humans, as it is still in early-phase clinical trials. Another limitation is the potential for drug resistance to develop over time, as has been observed with other BTK inhibitors.
Direcciones Futuras
Future research on 4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide could focus on its potential use in combination with other anti-cancer agents, such as immune checkpoint inhibitors or CAR-T cell therapy. It could also investigate its potential use in other B-cell disorders, such as autoimmune diseases or graft-versus-host disease (GVHD). Additionally, further studies could be done to elucidate the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome it.
Aplicaciones Científicas De Investigación
4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has shown promising results in preclinical studies for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also demonstrated activity against non-Hodgkin's lymphoma (NHL) and Waldenstrom macroglobulinemia (WM). 4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to inhibit BTK activity in both cell-based assays and in vivo models, leading to decreased B-cell proliferation and survival.
Propiedades
IUPAC Name |
4-methoxy-3-morpholin-4-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O5S/c1-28-16-7-6-13(12-17(16)30(26,27)24-8-10-29-11-9-24)18(25)23-15-5-3-2-4-14(15)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPADYJFEIPBBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-morpholin-4-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751235.png)
![1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4751244.png)



![3-isopropoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4751285.png)
![3-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4751290.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4751295.png)
![4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4751298.png)
![[(2-{[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4751301.png)
![2-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4751311.png)
![N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4751312.png)
![3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid](/img/structure/B4751336.png)
![5-[(5-hydroxy-3-pyridinyl)methyl]-2-methylbenzenesulfonic acid](/img/structure/B4751337.png)